molecular formula C24H23N5O2 B3317053 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955917-91-6

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B3317053
CAS No.: 955917-91-6
M. Wt: 413.5 g/mol
InChI Key: PZGCMIRMJIEEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that features a unique combination of indole, pyrazolo, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolo[3,4-d]pyridazinone core. Key steps include:

    Formation of the Indole Derivative: This step involves the reaction of an appropriate precursor with reagents such as phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring.

    Construction of the Pyrazolo[3,4-d]pyridazinone Core: This involves cyclization reactions using hydrazine derivatives and diketones under reflux conditions.

    Final Coupling: The final step involves coupling the indole derivative with the pyrazolo[3,4-d]pyridazinone core using reagents such as oxalyl chloride and dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and halogenated compounds, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. These studies aim to understand the compound’s interaction with biological macromolecules and its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity, stability, and reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Pyrazolo[3,4-d]pyridazinone Derivatives: Compounds like 1-phenyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one share the pyrazolo[3,4-d]pyridazinone core and are studied for their pharmacological properties.

Uniqueness

The uniqueness of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-15-8-9-20(16(2)12-15)29-23-19(13-25-29)17(3)26-28(24(23)31)14-22(30)27-11-10-18-6-4-5-7-21(18)27/h4-9,12-13H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGCMIRMJIEEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
Reactant of Route 2
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
Reactant of Route 3
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
Reactant of Route 4
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
Reactant of Route 5
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.